molecular formula C7H4ClF4N B2724340 2-Chloro-5-fluoro-4-(trifluoromethyl)aniline CAS No. 1805524-30-4

2-Chloro-5-fluoro-4-(trifluoromethyl)aniline

Cat. No.: B2724340
CAS No.: 1805524-30-4
M. Wt: 213.56
InChI Key: HQCISOOHPIHPGW-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-(trifluoromethyl)aniline is an aromatic amine compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to an aniline ring

Scientific Research Applications

2-Chloro-5-fluoro-4-(trifluoromethyl)aniline has diverse applications in scientific research:

Safety and Hazards

2-Chloro-5-fluoro-4-(trifluoromethyl)aniline is considered hazardous. It is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Oral, Acute Tox. 4 Inhalation, Aquatic Acute 1, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-4-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by reduction to introduce the amine group. The trifluoromethyl group is often introduced via a Friedel-Crafts acylation reaction, followed by halogenation to introduce the chlorine and fluorine atoms .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-fluoro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of substituted anilines.

    Oxidation: Formation of nitroanilines.

    Reduction: Formation of diamines.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like chlorine, fluorine, and trifluoromethyl enhances its reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)aniline
  • 2-Chloro-4-(trifluoromethyl)aniline
  • 3-Amino-4-fluorobenzotrifluoride

Comparison: 2-Chloro-5-fluoro-4-(trifluoromethyl)aniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .

Properties

IUPAC Name

2-chloro-5-fluoro-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF4N/c8-4-1-3(7(10,11)12)5(9)2-6(4)13/h1-2H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCISOOHPIHPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)N)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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